6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine)

Description

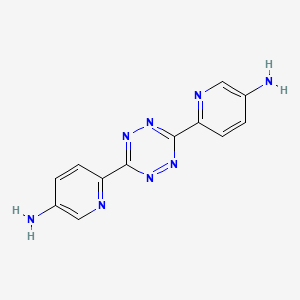

6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) is a symmetric tetrazine derivative featuring pyridin-3-amine substituents at the 3,6-positions of the 1,2,4,5-tetrazine ring. Its structure enables applications in bioorthogonal chemistry due to the electron-deficient tetrazine core, which participates in inverse electron-demand Diels-Alder (IEDDA) reactions. However, its synthesis and stability are influenced by the pyridine-amine substituents, which differ from other tetrazine derivatives used in energetic materials or coordination polymers .

Properties

CAS No. |

199384-86-6 |

|---|---|

Molecular Formula |

C12H10N8 |

Molecular Weight |

266.26 g/mol |

IUPAC Name |

6-[6-(5-aminopyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine |

InChI |

InChI=1S/C12H10N8/c13-7-1-3-9(15-5-7)11-17-19-12(20-18-11)10-4-2-8(14)6-16-10/h1-6H,13-14H2 |

InChI Key |

KHDCTHSMRPOYLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1N)C2=NN=C(N=N2)C3=NC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) typically involves the reaction of 2-pyridinecarboxaldehyde with 4-aminopyridine under acidic conditions. The resulting imidazole derivative is then subjected to acid-base neutralization and heating to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the tetrazine ring acts as an electrophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted tetrazines and pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complexes.

Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.

Industry: Utilized in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Reactivity and Stability

Key Insights:

- The pyridin-3-amine groups in the target compound enhance solubility in polar solvents, making it suitable for aqueous bioorthogonal reactions, whereas aryl or azole substituents (e.g., BPT, BTATz) favor thermal stability and energetic performance .

- Amino-substituted tetrazines (e.g., 1,2,4,5-tetrazine-3,6-diamine) exhibit reduced reactivity due to electron donation, limiting their use in IEDDA chemistry .

Energetic and Physicochemical Properties

Key Insights:

- BPT’s low sensitivity and high thermal stability make it a preferred scaffold for propellants, whereas the pyridine-amine derivative lacks comparable energetic performance .

Biological Activity

6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) is a compound that belongs to the class of tetrazines, known for their unique chemical properties and biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. The biological activity of this compound is primarily linked to its ability to participate in bioorthogonal reactions, particularly in the context of drug delivery and imaging.

Structure

The compound features a central 1,2,4,5-tetrazine moiety linked to two pyridin-3-amine groups. This structure enables it to act as a versatile ligand in coordination chemistry and facilitates its reactivity in various chemical transformations.

Synthesis

The synthesis of 6,6'-(1,2,4,5-tetrazine-3,6-diyl)bis(pyridin-3-amine) typically involves multi-step reactions starting from readily available precursors. The synthesis can be optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) for purification.

The biological activity of this compound is largely attributed to its ability to undergo inverse electron demand Diels-Alder reactions. This property allows it to react with various dienophiles in biological systems, facilitating selective labeling and targeting of biomolecules.

Case Studies

- Bioorthogonal Labeling : A study demonstrated the use of tetrazines in bioorthogonal labeling applications. The compound was shown to react rapidly with trans-cyclooctene (TCO), allowing for efficient labeling of proteins in live cells . This reaction is crucial for developing imaging agents that can visualize biological processes in real time.

- Drug Delivery Systems : Research indicated that tetrazine derivatives can be utilized in drug delivery systems where they serve as linkers that release therapeutic agents upon reaction with specific targets within the body . This approach enhances the specificity and efficacy of drug delivery.

- Anticancer Activity : Preliminary studies suggest that compounds containing tetrazine moieties exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the generation of reactive species that induce apoptosis in cancer cells .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.